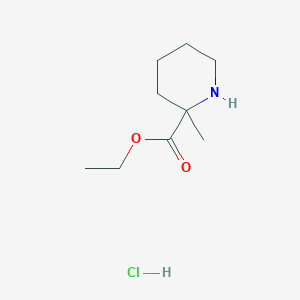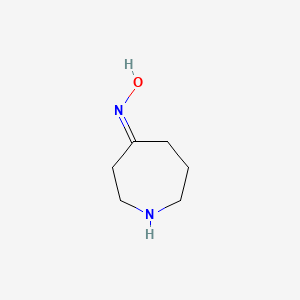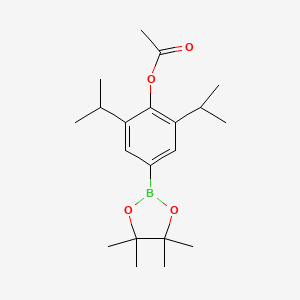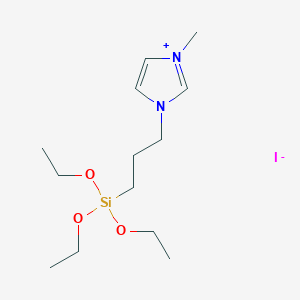
2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride is a chemical compound that features a piperazine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride typically involves the protection of the piperazine nitrogen with the Fmoc group. This can be achieved through the reaction of piperazine with Fmoc chloride in the presence of a base such as triethylamine. The resulting Fmoc-protected piperazine is then reacted with bromoacetic acid to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It is often used in peptide coupling reactions due to the presence of the Fmoc group.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling Reactions: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used in the presence of bases like N-methylmorpholine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, removal of the Fmoc group yields the free amine, which can then be further functionalized.
Applications De Recherche Scientifique
2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Bioconjugation: It is employed in the conjugation of biomolecules due to its reactive functional groups.
Material Science: The compound is used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during synthesis and can be selectively removed under basic conditions. This allows for the stepwise construction of peptides with high precision.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.
Boc-Phe-OH: A Boc-protected amino acid used in similar applications.
Uniqueness
2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride is unique due to the presence of both the Fmoc group and the acetic acid moiety, which provides additional functionality and versatility in synthetic applications.
Propriétés
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-2-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4.ClH/c24-20(25)11-14-12-23(10-9-22-14)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,22H,9-13H2,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCIZHJBNHNRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide](/img/structure/B6354006.png)



![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)








